An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Properties, Structure, and Application
An In-depth Technical Guide to Fmoc-D-Allo-Ile-OH: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-D-allo-isoleucine (Fmoc-D-Allo-Ile-OH), a protected amino acid derivative crucial for the synthesis of novel peptides. Its unique stereochemistry offers a valuable tool for modulating peptide conformation, stability, and biological activity in drug discovery and development.
Core Chemical Properties and Structure
Fmoc-D-Allo-Ile-OH is an unnatural amino acid building block used extensively in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, which is stable to acidic conditions, allowing for orthogonal protection strategies in complex peptide synthesis.[1][2] The "D-allo" configuration specifies the stereochemistry at the α-carbon (R configuration) and the β-carbon (S configuration).
Chemical Structure
The structural identity of Fmoc-D-Allo-Ile-OH is defined by its IUPAC name, SMILES, and InChI identifiers.
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IUPAC Name: (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid[3][4]
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Canonical SMILES: CC--INVALID-LINK----INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3][4]
Physicochemical Data
The following table summarizes the key quantitative properties of Fmoc-D-Allo-Ile-OH. Note that some physical properties, such as melting point and optical rotation, can be lot-dependent and it is recommended to refer to the Certificate of Analysis provided by the supplier for precise values.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 118904-37-3 | [7][8] |
| Molecular Formula | C₂₁H₂₃NO₄ | [8][9] |
| Molecular Weight | 353.41 g/mol | [3][7] |
| Appearance | White to off-white solid powder | [3][7] |
| Boiling Point | 559.8 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Slightly soluble in water. | [8] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Allo-Ile-OH is as a building block in Fmoc-based solid-phase peptide synthesis.[1] The incorporation of a D-allo-isoleucine residue can significantly alter the resulting peptide's secondary structure, proteolytic stability, and receptor-binding affinity.[10] This makes it a valuable tool for peptide drug design, where modifying the peptide backbone is a common strategy to enhance therapeutic properties.[10][11]
The general workflow for incorporating Fmoc-D-Allo-Ile-OH into a growing peptide chain on a solid support involves a cycle of deprotection, washing, coupling, and final washing steps.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.
Experimental Protocols
The following are representative protocols for the use of Fmoc-D-Allo-Ile-OH in manual Fmoc-SPPS. These should be adapted based on the specific peptide sequence, resin, and scale of the synthesis.
Fmoc Group Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.
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Swell the peptide-resin in N,N-Dimethylformamide (DMF).
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Drain the DMF from the reaction vessel.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 3-5 minutes at room temperature.
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Drain the deprotection solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol describes the activation of Fmoc-D-Allo-Ile-OH and its subsequent coupling to the deprotected peptide-resin.
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In a separate vessel, dissolve Fmoc-D-Allo-Ile-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.
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Add an activator base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution to activate the carboxylic acid.
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Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
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Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines.
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Once the coupling is complete (Kaiser test is negative), drain the coupling solution.
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Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Analytical Characterization
Ensuring the purity and identity of Fmoc-D-Allo-Ile-OH is critical for successful peptide synthesis. The primary methods for characterization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the amino acid derivative. While baseline separation of all four isoleucine stereoisomers under one set of conditions can be challenging, a general method can be employed for purity assessment.[12]
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
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Gradient: A linear gradient, for example from 30% to 80% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 265 nm, corresponding to the Fmoc group.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
- 1. CAS 118904-37-3: FMOC-D-ALLO-ILE-OH | CymitQuimica [cymitquimica.com]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 3. Fmoc-D-Allo-Ile-OH | Amino Acid Derivatives | 118904-37-3 | Invivochem [invivochem.com]
- 4. FMOC-D-allo-Isoleucine | C21H23NO4 | CID 6992517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-D-Allo-Ile-OH | CAS#:118904-37-3 | Chemsrc [chemsrc.com]
- 8. FMOC-D-ALLO-ILE-OH | 118904-37-3 [chemicalbook.com]
- 9. Fmoc-Ile-OH(71989-23-6) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
